molecular formula C11H15N3O B596812 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde CAS No. 1216691-10-9

6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde

Cat. No. B596812
CAS RN: 1216691-10-9
M. Wt: 205.261
InChI Key: UMWYLDRTTWRNKF-UHFFFAOYSA-N
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Description

“6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C11H15N3O . It is related to “6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride”, which has a molecular weight of 294.18 .


Molecular Structure Analysis

The molecular structure of “6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” can be represented by the InChI code: 1S/C11H15N3O2.2ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;;/h2-4H,5-8H2,1H3,(H,15,16);2*1H .


Chemical Reactions Analysis

While specific chemical reactions involving “6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” are not available, related compounds have been used in the synthesis of anti-tubercular agents .

Scientific Research Applications

Anti-inflammatory and Analgesic Research

6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde: has been studied for its potential anti-inflammatory and analgesic effects. Research suggests that derivatives of this compound, such as LQFM182, show promising results in reducing inflammatory responses and pain sensations . The compound’s ability to decrease the number of writhings induced by acetic acid and reduce paw licking time in animal models highlights its potential as a therapeutic agent in managing pain and inflammation .

Synthesis of Novel Piperazine Derivatives

The compound serves as a precursor in the synthesis of new piperazine derivatives. These derivatives are synthesized through reactions with various agents, leading to the creation of new compounds with potential pharmacological activities . The versatility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde in chemical reactions makes it a valuable starting material for medicinal chemistry research.

Development of Central Nervous System Drugs

There is ongoing research into the development of drugs targeting central inflammatory diseases using piperazine derivatives6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde is involved in the synthesis of compounds evaluated for their biological activity against central nervous system disorders . This research could lead to new treatments for conditions such as multiple sclerosis and Alzheimer’s disease.

Antibacterial Activity

Compounds synthesized from 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde have been tested for antibacterial activity. These studies aim to develop new antibacterial agents that can combat resistant bacterial strains . The compound’s role in creating new antibacterial agents is crucial in the fight against antibiotic resistance.

Therapeutic Potential in Heterocyclic Chemistry

The compound’s heterocyclic structure offers therapeutic potential in the field of heterocyclic chemistry. Researchers are exploring its use in creating pyrimidine scaffolds, which are important in the development of drugs with diverse pharmacological properties .

Chemical Research and Education

In academic settings, 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde is used for educational purposes to demonstrate chemical reactions and synthesis techniques. It provides a practical example for students to understand the principles of organic chemistry and pharmacology .

Drug Discovery and Development

Finally, 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde plays a significant role in drug discovery and development. Its involvement in the synthesis of new compounds with potential therapeutic effects makes it a valuable asset in the pharmaceutical industry’s quest to discover new drugs .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-15)12-11/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWYLDRTTWRNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde

Synthesis routes and methods

Procedure details

A suspension of 6-bromopicolinaldehyde (1.50 g, 8.10 mmol), 1-methylpiperazine (2, 4.04 g, 40.0 mmol), potassium carbonate (4.46 g, 32.0 mmol) and anhydrous CH3CN (10 mL) was placed in a sealed vessel and the mixture was heated at 110° C. for 17 h. The mixture was diluted with water (50 mL) and brought to pH 7 using 2 N aq. HCl (15 mL). The resulting solution was extracted with CH2Cl2 (3×50 mL) and the combined extracts were washed with brine (200 mL). The solution was dried (Na2SO4), filtered, concentrated and purified by silica gel chromatography eluting with 0-5% CH3OH in CH2Cl2 to afford the title compound (0.528 g, 32%) as an orange oil: 1H NMR (500 MHz, CDCl3) δ 9.84 (s, 1H), 7.62 (t, J=8.0 Hz, 1H), 7.27 (d, J=7.0 Hz, 1H), 6.85 (d, J=7.0 Hz, 1H), 3.67-3.65 (m, 4H), 2.55-2.52 (m, 4H), 2.36 (s, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
32%

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